2-Chloro-1,3-propanediol-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

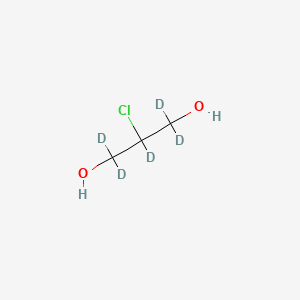

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1,3-propanediol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-propanediol-d5 (2-MCPD-d5) is the deuterated analog of 2-chloro-1,3-propanediol (2-MCPD), a known food processing contaminant. Due to its isotopic labeling, 2-MCPD-d5 serves as an invaluable internal standard for the accurate quantification of 2-MCPD in various matrices, including food products, biological samples, and environmental emissions. Its use in analytical methodologies, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS), allows for precise and reliable measurements by correcting for sample preparation losses and instrumental variability. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway, detailed experimental protocols for its use, and an exploration of the metabolic fate of its non-deuterated counterpart.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical and chemical properties very similar to the unlabeled 2-MCPD. The primary distinction is its increased molecular weight due to the presence of five deuterium atoms.

| Property | Value | Reference |

| CAS Number | 1216764-05-4 | [1] |

| Molecular Formula | C₃²H₂D₅ClO₂ | [1] |

| Molecular Weight | 115.57 g/mol | [1] |

| Appearance | Neat or in solution | [1] |

| Purity | Typically >95% (GC) | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in methanol | |

| Synonyms | 2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol | [1] |

Synthesis Protocol

Step 1: Synthesis of Deuterated Glycerol (Glycerol-d5)

The synthesis of glycerol-d5 can be achieved through various methods, including the reduction of deuterated dihydroxyacetone or the catalytic deuteration of glyceraldehyde. A common laboratory-scale approach involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), with a suitable precursor. Alternatively, commercially available glycerol-d5 can be used as a starting material.

Step 2: Selective Chlorination of Glycerol-d5

The selective chlorination of the deuterated glycerol at the 2-position is the critical step. This can be achieved using a variety of chlorinating agents under controlled conditions to favor the formation of the 2-chloro isomer over the 3-chloro isomer. One potential method involves the use of a chlorinating agent in the presence of a catalyst that directs the substitution to the secondary carbon.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of 2-MCPD. The following is a detailed protocol for the analysis of 2-MCPD in a given matrix using GC-MS.

Analyte: 2-Chloro-1,3-propanediol (2-MCPD) Internal Standard: this compound (2-MCPD-d5) Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Extraction

-

Matrix: Food sample, biological fluid, or environmental sample.

-

Procedure:

-

Homogenize the sample if solid.

-

Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound solution.

-

Perform extraction using a suitable solvent (e.g., isopropyl alcohol, ethyl acetate). The choice of solvent will depend on the matrix.

-

Vortex or shake vigorously to ensure thorough mixing and extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully collect the supernatant containing the analyte and internal standard.

-

2. Derivatization

To improve the volatility and chromatographic behavior of the polar diols, a derivatization step is necessary before GC-MS analysis. A common derivatizing agent is phenylboronic acid (PBA).

-

Procedure:

-

Transfer an aliquot of the extract to a clean vial.

-

Add a solution of phenylboronic acid in a suitable solvent (e.g., diethyl ether).

-

Incubate the mixture at an elevated temperature (e.g., 70-90°C) for a specified time to allow for the formation of the phenylboronate ester derivatives of 2-MCPD and 2-MCPD-d5.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a solvent suitable for GC injection (e.g., isooctane).

-

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 60°C, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

For 2-MCPD-PBA derivative: Select characteristic ions (e.g., m/z 196, 104).

-

For 2-MCPD-d5-PBA derivative: Select characteristic ions corresponding to the deuterated derivative (e.g., m/z 201, 106).

-

-

4. Quantification

Quantification is achieved by creating a calibration curve using standards of known 2-MCPD concentrations, each spiked with the same amount of 2-MCPD-d5 internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 2-MCPD in the unknown sample is then determined from this calibration curve.

Quantitative Data

The use of this compound as an internal standard allows for robust and accurate quantification of 2-MCPD across a range of concentrations and matrices.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Calibration Range | 12 - 40 ng/mL | E-vapour products | GC-MS | [2] |

| 40 - 10,000 ng/mL | Combustibles and heated tobacco products | GC-MS | [2] | |

| Recovery | 87 - 116% | Fortified samples of KR 1R6F | GC-MS | [2] |

| Limit of Quantitation (LOQ) | 0.1 mg/kg | Vegetable oils | GC-MS/MS | [3] |

| Repeatability (RSD) | < 10% | Vegetable oils | GC-MS/MS | [3] |

| Reproducibility (RSD) | < 10% | Vegetable oils | GC-MS/MS | [3] |

Metabolic Pathway of 2-Chloro-1,3-propanediol

While this compound is primarily used as an analytical tool, understanding the metabolic fate of its non-deuterated analog, 2-MCPD, is crucial for toxicological and risk assessment studies. In vivo studies in humans have shown that 2-MCPD is metabolized and excreted in the urine.[4][5]

The primary metabolic pathway for 2-MCPD is oxidation.[5][6] The initial step involves the oxidation of one of the primary alcohol groups, likely catalyzed by alcohol dehydrogenase (ADH), to form an aldehyde intermediate. This is followed by further oxidation of the aldehyde to a carboxylic acid, 2-chlorohydracrylic acid, a reaction likely catalyzed by aldehyde dehydrogenase (ALDH).[6] This metabolite is then excreted in the urine.[4][5]

Studies using human intestinal Caco-2 cells have indicated that free 2-MCPD can be absorbed across the intestinal barrier, but it is not significantly metabolized by these cells.[7][8] This suggests that the primary site of metabolism is likely the liver, where ADH and ALDH are abundant.

Visualizations

Caption: Experimental workflow for 2-MCPD analysis.

Caption: Metabolic pathway of 2-Chloro-1,3-propanediol.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of food safety, toxicology, and drug development. Its role as an internal standard enables the precise and accurate quantification of its non-deuterated, and potentially harmful, analog. The detailed experimental protocols and understanding of the metabolic pathways provided in this guide offer a solid foundation for its application in rigorous scientific investigation. The continued use of 2-MCPD-d5 will be critical in monitoring and mitigating human exposure to 2-MCPD from various sources.

References

- 1. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 2. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans: Urinary Excretion of 2-Chlorohydracrylic Acid and 3-Chlorolactic Acid after Controlled Exposure to a Single High Dose of Fatty Acid Esters of 2- and 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-1,3-propanediol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1,3-propanediol-d5 (2-MCPD-d5), a crucial deuterated internal standard for analytical applications. The document details a robust synthetic pathway, experimental protocols, and relevant quantitative data. Furthermore, it visualizes the synthetic route and a typical analytical workflow using this stable isotope-labeled compound.

Introduction

2-Chloro-1,3-propanediol (2-MCPD) is a food processing contaminant that has garnered significant attention due to its potential health risks. Accurate quantification of 2-MCPD in various matrices is therefore of utmost importance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS). This guide focuses on the chemical synthesis of 2-MCPD-d5, providing researchers and drug development professionals with the necessary information for its preparation and application. The primary application of this compound is as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1].

Synthetic Pathway

The synthesis of this compound commences with the commercially available deuterated starting material, glycerol-d5. The synthetic strategy involves a three-step process:

-

Protection of Primary Hydroxyl Groups: The two primary hydroxyl groups of glycerol-d5 are protected to ensure regioselective chlorination at the C2 position.

-

Chlorination: The secondary hydroxyl group of the protected glycerol-d5 is then chlorinated.

-

Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

A variety of protecting groups and chlorinating agents can be employed in this synthesis. A common and effective route utilizes a silyl ether protecting group.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-MCPD-d5: Chemical Properties, Structure, and Analytical Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 2-MCPD-d5 (2-chloro-1,3-propanediol-d5). This isotopically labeled compound is of significant interest as an internal standard for the quantitative analysis of its non-labeled counterpart, 2-MCPD, a food processing contaminant.

Core Chemical Properties

2-MCPD-d5 is a deuterated analog of 2-monochloropropane-1,3-diol. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.

Summary of Chemical and Physical Data

| Property | Value | References |

| Chemical Name | 2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol | [1][2] |

| Synonyms | This compound, 2-MCPD-d5 | [1][3] |

| CAS Number | 1216764-05-4 | [1][2][3][4] |

| Molecular Formula | C₃²H₅H₂ClO₂ | [1][2][3][4][5] |

| Molecular Weight | 115.57 g/mol | [1][2][3][4][5][6] |

| Accurate Mass | 115.0448 | [2] |

| Physical State | Liquid | [3] |

| Purity | >95% or >98% | [2][3][4] |

| Storage | Freezer (-20°C) or refrigerated (2-8°C), protected from light and moisture. | [1][2][3][4] |

Chemical Structure

The chemical structure of 2-MCPD-d5 is characterized by a propane backbone with two hydroxyl groups and a chlorine atom. The five deuterium atoms are strategically placed on the carbon skeleton.

Structural Identifiers

| Identifier Type | Identifier | References |

| IUPAC Name | 2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol | [2] |

| SMILES | [2H]C([2H])(O)C([2H])(Cl)C([2H])([2H])O | [2] |

| InChI | InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D | [2] |

Experimental Protocols and Applications

2-MCPD-d5 is primarily utilized as an internal standard in analytical methods for the detection and quantification of 2-MCPD, a contaminant often found in refined vegetable oils, fats, and other processed foods.[7][8] The most common analytical technique is gas chromatography-mass spectrometry (GC-MS).[9][10]

General Analytical Workflow

A typical analytical workflow for the determination of 2-MCPD in a food matrix using 2-MCPD-d5 as an internal standard involves several key steps.

Detailed Experimental Protocol: GC-MS Analysis of 2-MCPD

The following protocol is a synthesized methodology based on common practices described in the literature.[9][11]

1. Sample Preparation and Extraction:

-

A known amount of the homogenized food sample is weighed.

-

A precise volume of the 2-MCPD-d5 internal standard solution is added to the sample.

-

The analytes, including 2-MCPD and the internal standard, are extracted from the matrix using an appropriate solvent, such as isopropyl alcohol.[9]

2. Derivatization:

-

An aliquot of the extract is mixed with a derivatizing agent, commonly phenylboronic acid (PBA), in a suitable solvent like diethyl ether.[9] This step creates a more volatile and thermally stable derivative of the analytes, which is necessary for gas chromatography.

-

The sample is then concentrated and reconstituted in a solvent suitable for GC injection, such as isooctane.[9]

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).[9]

-

The GC oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

-

The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[9]

4. Quantification:

-

The concentration of 2-MCPD in the original sample is determined by comparing the peak area of the native 2-MCPD derivative to the peak area of the 2-MCPD-d5 derivative.

-

A calibration curve is generated using standards containing known concentrations of 2-MCPD and a constant concentration of the 2-MCPD-d5 internal standard.

Synthesis

The synthesis of 2-MCPD-d5 is typically achieved by starting with a deuterated glycerol precursor, glycerol-d5.[12] The synthesis involves protecting the hydroxyl groups, followed by a chlorination step, and finally deprotection to yield the desired deuterated 2-MCPD.[12][13]

Signaling Pathways and Biological Activity

Currently, there is no evidence to suggest that 2-MCPD-d5 is involved in any biological signaling pathways. Its primary role in research and industry is as an analytical tool. The toxicological interest lies with its non-deuterated counterpart, 2-MCPD, which has been studied for its potential health effects.[8][14][15] 2-MCPD-d5 serves as a crucial component in the accurate risk assessment of 2-MCPD by enabling precise quantification in various foodstuffs.

References

- 1. theclinivex.com [theclinivex.com]

- 2. This compound (Major) | LGC Standards [lgcstandards.com]

- 3. larodan.com [larodan.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. 3-Chloro-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]

- 6. (±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol analytical standard | 342611-01-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. CN114853564B - 2-MCPD, D5-2-MCPD, 13 Preparation method of C3-2-MCPD - Google Patents [patents.google.com]

- 13. Preparation method of 2-MCPD, D5-2-MCPD and 13C3-2-MCPD - Eureka | Patsnap [eureka.patsnap.com]

- 14. 2-MCPD - Wikipedia [en.wikipedia.org]

- 15. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated 2-MCPD in High-Precision Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterated 2-monochloropropane-1,3-diol (2-MCPD), particularly d5-2-MCPD, in the accurate quantification of its non-deuterated counterpart in various matrices. Primarily driven by food safety concerns, the analytical methods detailed herein are essential for regulatory compliance and quality control in the food and pharmaceutical industries. The use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision in these analyses.

Core Principle: Stable Isotope Dilution Analysis (SIDA)

The cornerstone of modern analytical methods for 2-MCPD is Stable Isotope Dilution Analysis (SIDA). This technique employs a known quantity of an isotopically labeled version of the analyte—in this case, deuterated 2-MCPD—which is added to the sample at the beginning of the analytical process.[1][2] Because the deuterated standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout sample preparation, including extraction, derivatization, and instrumental analysis.[3] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its isotopic twin using a mass-selective detector (e.g., a mass spectrometer), the initial concentration of the native analyte can be calculated with exceptional accuracy, effectively nullifying matrix effects and variations in recovery.[2][3]

Applications in Food Safety and Quality Control

Fatty acid esters of 2-MCPD and the related compound, 3-MCPD, are process contaminants that form in refined edible oils and fats at high temperatures.[4][5][6] Consequently, they can be found in a wide range of processed foods, from infant formula to baked goods.[4][7] Due to the potential health risks associated with these compounds, including concerns about carcinogenicity, regulatory bodies worldwide have set maximum permissible levels in various food products.[4][5][8] The use of deuterated 2-MCPD as an internal standard is integral to the official and validated methods employed for monitoring and enforcing these regulations.[9][10][11]

Analytical Workflow and Methodologies

The determination of 2-MCPD esters typically involves an indirect approach where the esters are first hydrolyzed to free 2-MCPD, which is then derivatized to enhance its volatility and chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The general experimental workflow is depicted below:

Detailed Experimental Protocol (Adapted from AOCS Official Method Cd 29a-13)

This protocol outlines a widely accepted indirect method for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters.

1. Sample Preparation and Spiking:

-

Weigh approximately 100 mg of the oil or fat sample into a test tube.

-

Add a precise amount of the deuterated internal standard solution, including 2-MCPD-d5 ester (e.g., 1,3-Distearoyl-2-chloro-propanediol-d5).[9][12]

2. Acid-Catalyzed Transesterification:

-

Add a solution of sulfuric acid in methanol to the sample.

-

Incubate the mixture (e.g., overnight at 40°C) to cleave the fatty acid esters, releasing free 2-MCPD and the deuterated internal standard.[11]

3. Extraction and Neutralization:

-

Stop the reaction by adding a saturated sodium chloride solution.

-

Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane to remove the bulk of the fat matrix.

-

Extract the liberated 2-MCPD and d5-2-MCPD from the aqueous layer using a more polar solvent such as diethyl ether or ethyl acetate.[13]

4. Derivatization:

-

Evaporate the solvent from the extract.

-

Re-dissolve the residue in a suitable solvent and add a derivatizing agent, most commonly phenylboronic acid (PBA).[9][13][14]

-

Heat the mixture (e.g., at 100°C for 80 minutes) to form volatile phenylboronic esters of 2-MCPD and its deuterated analogue.[15]

5. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC): Use a capillary column (e.g., DB-5MS or equivalent) to separate the analytes.[16] A typical temperature program starts at a low temperature (e.g., 80-120°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period to ensure elution of all compounds.[13][17]

-

Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[1][16] Monitor characteristic ions for the PBA derivatives of native 2-MCPD and deuterated 2-MCPD. For example, a target ion pair for the 2-MCPD derivative might be m/z 196 > 104.10.[17]

The logical relationship for quantification is illustrated in the diagram below:

Quantitative Performance Data

The use of deuterated 2-MCPD internal standards allows for robust and reliable quantification with excellent performance characteristics. The following tables summarize typical quantitative data from various studies.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Citation |

| 2-MCPD Esters | Edible Oils / Infant Formula | GC-MS | 0.020 | 0.060 | [18] |

| Bound 2-MCPD | Edible Oils | GC-MS | 0.04 | - | [19] |

| Bound 2-MCPD | Foodstuffs (Lipid Basis) | GC-MS | 0.1 | - | [19] |

| 2-MCPD | Edible Oil | GC-TQMS | 0.003 µg (absolute) | 0.01 µg (absolute) | [20] |

| 2-MCPD | Fishery Products | GC-MS | - | 9-116 µg/kg (ww) | [15][21] |

LOD: Limit of Detection; LOQ: Limit of Quantification; TQMS: Triple Quadrupole Mass Spectrometer; ww: wet weight.

Table 2: Recovery and Repeatability Data

| Analyte | Matrix | Recovery (%) | Repeatability (RSD%) | Citation |

| 2-MCPD Esters | Edible Oils / Infant Formula | 86 - 114 | < 6.8 | [18] |

| 2-MCPD | Oil Samples | 91.1 - 102.1 | 0.08 - 9.29 | [15] |

| Bound 2-MCPD | Edible Oils | - | < 2.5 | [19] |

| 2-MCPD Esters | Oil Samples | 80 - 120 | < 10 | [12] |

RSD: Relative Standard Deviation

Conclusion

Deuterated 2-MCPD is an indispensable tool for the accurate and precise analysis of 2-MCPD and its esters in complex matrices like food and pharmaceutical ingredients. Its application in Stable Isotope Dilution Analysis coupled with GC-MS enables analytical laboratories to overcome challenges related to matrix interference and analyte loss during sample preparation. The methodologies built around this internal standard are robust, sensitive, and crucial for ensuring product safety, meeting regulatory requirements, and protecting public health. The data presented demonstrates that these methods achieve the low detection limits and high precision required for effective monitoring.

References

- 1. researchgate.net [researchgate.net]

- 2. icpms.cz [icpms.cz]

- 3. benchchem.com [benchchem.com]

- 4. MCPD & GLYCIDYL ESTERS OVERVIEW - Premier Analytical Services [paslabs.co.uk]

- 5. fda.gov [fda.gov]

- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 7. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]

- 8. fediol.eu [fediol.eu]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. library.aocs.org [library.aocs.org]

- 11. fediol.eu [fediol.eu]

- 12. researchgate.net [researchgate.net]

- 13. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. GC-MS/MS method for simultaneous determination of ester forms of 3-MCPD and 2-MCPD in infant formula [vjfc.nifc.gov.vn]

- 17. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. shopshimadzu.com [shopshimadzu.com]

- 21. researchgate.net [researchgate.net]

2-Chloro-1,3-propanediol-d5: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological profile of 2-Chloro-1,3-propanediol-d5. The information is compiled from various safety data sheets and toxicological assessments to ensure a comprehensive resource for laboratory and research applications.

Core Safety and Handling

This compound is a deuterated stable isotope-labeled metabolite of Dichloropropanols.[1] While specific toxicity data for the deuterated compound is limited, the safety profile is based on its non-deuterated counterpart, 2-Chloro-1,3-propanediol, and its isomers. The primary hazards associated with this class of compounds include potential skin irritation and other health risks upon exposure.[2]

Storage and Handling Precautions:

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3]

-

Handle with appropriate personal protective equipment (PPE), including gloves, and eye protection.[2]

-

Avoid inhalation of any fumes, especially from heated product.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog for easy comparison.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Chloro-1,3-propanediol (non-deuterated) |

| Molecular Formula | C₃H₂D₅ClO₂[1] | C₃H₇ClO₂[4] |

| Molecular Weight | 115.57 g/mol [1][3] | 110.54 g/mol [4] |

| CAS Number | 1216764-05-4[3] | 497-04-1[4] |

| Appearance | Liquid[1] | Colorless to pale yellow liquid[5] |

| Purity | >95% to >99%[2][3] | Not specified in general SDS |

| Solubility | Soluble in water.[5] | Soluble in water.[5] |

| Storage Temperature | -20°C (Freezer)[1][3] | Refrigerator[5] |

Table 2: Toxicological Data (for non-deuterated analogs)

| Toxicity Metric | Value | Species | Route of Exposure | Reference |

| LD50 (Oral) | 110–400 mg/kg bw | Rat | Oral | [6] |

| LD50 (Dermal) | 800 mg/kg bw | Rabbit | Dermal | [6] |

| LC50 (Inhalation) | 125 ppm (0.66 mg/L) | Rat | Inhalation | [6] |

Experimental Protocols

The toxicological data for chloropropanols are typically generated following standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This protocol is designed to assess the short-term toxic effects of a substance when administered orally.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle).

-

Dose Administration: The test substance is administered orally via gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Skin Irritation Testing (Based on OECD Guideline 404)

This protocol evaluates the potential of a substance to cause skin irritation.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Test Area Preparation: A small area of the animal's back is clipped free of fur.

-

Substance Application: A defined amount of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The substance is left in contact with the skin for a specified period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study

Caption: Workflow for an acute oral toxicity study.

Potential Metabolic and Genotoxic Pathway

The genotoxicity of some chloropropanols is thought to involve metabolic activation to reactive intermediates that can interact with DNA.

Caption: Postulated metabolic and genotoxic pathway.

References

- 1. The vicinal chloroalcohols 1,3-dichloro-2-propanol (DC2P), 3-chloro-1,2-propanediol (3CPD) and 2-chloro-1,3-propanediol (2CPD) are not genotoxic in vivo in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-CHLORO-1,3-PROPANEDIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Guide: Properties and Applications of 2-Chloro-1,3-propanediol-d5 (CAS 1216764-05-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, applications, and relevant biological information for 2-Chloro-1,3-propanediol-d5 (CAS 1216764-05-4). This isotopically labeled compound is a critical internal standard for the quantitative analysis of the food processing contaminants 2-monochloropropane-1,3-diol (2-MCPD) and 3-monochloropropane-1,2-diol (3-MCPD). This document details its physicochemical characteristics, provides an in-depth experimental protocol for its use in gas chromatography-mass spectrometry (GC-MS) analysis of food matrices, and discusses the metabolic pathway and toxicological profile of its non-deuterated analog, 2-MCPD.

Introduction

This compound is the deuterated form of 2-chloro-1,3-propanediol (2-MCPD), a food processing contaminant that can be formed in heat-processed foods, particularly in refined vegetable oils. Due to the potential health risks associated with 2-MCPD, accurate quantification in various food matrices is essential. This compound serves as an ideal internal standard for isotope dilution mass spectrometry, a highly accurate and precise method for quantitative analysis.[1][2][3] Its use helps to correct for analyte losses during sample preparation and instrumental analysis, ensuring reliable results.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1216764-05-4 | |

| Molecular Formula | C₃H₂D₅ClO₂ | |

| Molecular Weight | 115.57 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | [4] |

| Purity | Typically >98% | [5] |

| Storage Temperature | -20°C, under inert atmosphere, hygroscopic | [4] |

| Solubility | Soluble in Methanol | [4] |

Application in Quantitative Analysis: Determination of 2-MCPD and 3-MCPD in Food Matrices

This compound is primarily utilized as an internal standard in the determination of 2-MCPD and 3-MCPD in various foodstuffs, including infant formula, edible oils, and hydrolyzed vegetable proteins.[1][3][6] The following is a detailed experimental protocol based on established methods such as AOAC Official Method 2000.01.[6][7]

Experimental Protocol: GC-MS Analysis of 2-MCPD and 3-MCPD in Edible Oils

This protocol outlines the key steps for the extraction, derivatization, and quantification of 2-MCPD and 3-MCPD in edible oils using this compound as an internal standard.

3.1.1. Materials and Reagents

-

This compound internal standard solution

-

Edible oil sample

-

Sodium methylate-methanol solution

-

Phenylboronic acid (PBA) derivatizing agent

-

Heptafluorobutyrylimidazole (HFBI) (alternative derivatizing agent)

-

Solvents: Methanol, isohexane, tert-butyl methyl ether (MtBE), diethyl ether, isooctane

-

Saturated sodium sulfate solution

-

Anhydrous sodium sulfate

3.1.2. Sample Preparation and Extraction

-

Weigh approximately 2.00 g of the oil sample into a centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 6.0 mL of methanol and perform ultrasonic extraction at 65°C for 15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.

-

Repeat the extraction of the residue with a methanol-MtBE mixture (1:1, v/v) and then with MtBE alone, combining all supernatants.

-

Evaporate the combined supernatants to dryness under a stream of nitrogen.

-

Resuspend the residue in 4 mL of saturated sodium sulfate solution and perform a liquid-liquid extraction with an isohexane-tBME mixture (4:1, v/v) to separate polar and nonpolar components. The aqueous phase contains the free MCPDs.

-

Extract the aqueous phase three times with 2.0 mL of diethyl ether.

3.1.3. Derivatization

-

To the combined diethyl ether extracts, add a solution of phenyl boronic acid (PBA).

-

Allow the reaction to proceed at room temperature for at least 5 minutes.

-

Evaporate the ether under a gentle stream of nitrogen at 65°C.

-

Reconstitute the residue in a known volume of isooctane for GC-MS analysis.

3.1.4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a split/splitless or PTV injector.

-

Column: 5%-phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Optimized for the separation of the derivatized analytes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity and sensitivity.

-

Quantification: Based on the ratio of the peak area of the analyte to that of the deuterated internal standard.

Performance Characteristics

The use of this compound as an internal standard in isotope dilution methods provides high accuracy and precision.

| Parameter | Typical Value | Reference |

| Recovery | 86% - 114% | [3][8] |

| Limit of Detection (LOD) | 0.020 - 0.025 mg/kg | [3][8] |

| Limit of Quantification (LOQ) | 0.060 - 0.075 mg/kg | [3][8] |

| Repeatability (RSD) | < 6.8% | [3][8] |

Biological Aspects of 2-Chloro-1,3-propanediol (Non-deuterated)

While this compound is used as an analytical standard, understanding the biological fate and toxicity of its non-deuterated counterpart, 2-MCPD, is crucial for risk assessment.

Metabolism

In humans, 2-MCPD is absorbed after being released from its fatty acid esters by lipases in the intestine.[4] The primary metabolic pathway involves oxidation to 2-chlorohydracrylic acid (2-ClHA), which is then excreted in the urine.[4][9]

Metabolic pathway of 2-MCPD in humans.

Toxicology

The toxicology of 2-MCPD is an area of active research. Studies on its isomer, 3-MCPD, have shown evidence of nephrotoxicity and effects on male fertility in animal models.[10][11] 3-MCPD is considered a non-genotoxic carcinogen.[10][12] While data on 2-MCPD is less extensive, concerns about its potential toxicity exist due to its structural similarity to 3-MCPD. Recent studies using multi-omics approaches in rats have suggested that 2-MCPD may induce cardiotoxic effects through inflammatory activation and disruption of metabolic and cardiac functions.[13]

Workflow for the analysis of 2-MCPD using this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 2-MCPD and 3-MCPD in food products. Its use as an internal standard in isotope dilution mass spectrometry methods is well-established and supported by official methodologies. A thorough understanding of its properties, coupled with knowledge of the metabolism and toxicology of its non-deuterated analog, is essential for researchers, scientists, and drug development professionals working in the fields of food safety, analytical chemistry, and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. shimadzu.com [shimadzu.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ess.honeywell.com [ess.honeywell.com]

- 12. academic.oup.com [academic.oup.com]

- 13. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-MCPD-d5 as an Internal Standard: An In-depth Technical Guide

In the precise quantification of the food processing contaminant 2-monochloropropane-1,3-diol (2-MCPD), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive overview of the purpose and application of 2-MCPD-d5 as an internal standard, particularly in chromatographic and mass spectrometric techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of isotope dilution mass spectrometry (IDMS) principles and their practical implementation.

The Analytical Challenge and the Principle of Isotope Dilution

2-MCPD and its fatty acid esters are process-induced contaminants found in a variety of foods, particularly refined vegetable oils. Due to their potential health risks, regulatory bodies worldwide have set stringent limits on their presence in food products. Accurate quantification of 2-MCPD is therefore crucial for food safety and quality control. However, the analysis of 2-MCPD in complex food matrices is challenging due to potential analyte losses during sample preparation and matrix-induced signal suppression or enhancement in the analytical instrument.[1][2][3]

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that effectively overcomes these challenges.[2] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, 2-MCPD-d5, to the sample at the earliest stage of the analytical workflow. This labeled compound, known as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (in this case, deuterium).[1] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte can be determined with high precision and accuracy, as the internal standard experiences the same physical and chemical effects as the native analyte throughout the analytical process.[4][5]

Why 2-MCPD-d5 is an Ideal Internal Standard

The efficacy of an internal standard in IDMS hinges on its chemical and physical similarity to the analyte. 2-MCPD-d5 is considered the "gold standard" for the quantification of 2-MCPD for the following reasons:

-

Near-Identical Chemical and Physical Properties: As a deuterated isotopologue of 2-MCPD, 2-MCPD-d5 exhibits virtually identical properties, including polarity, volatility, and reactivity. This ensures that it behaves in the same manner as the native 2-MCPD during all stages of the analytical procedure, such as extraction, derivatization, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus maintaining a constant ratio between the two.[6]

-

Co-elution in Chromatography: In gas chromatography (GC) and liquid chromatography (LC), 2-MCPD-d5 co-elutes with the native 2-MCPD. This is a critical factor in mitigating matrix effects, as both compounds are exposed to the same co-eluting matrix components that can cause ion suppression or enhancement in the mass spectrometer's ion source.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, 2-MCPD-d5 has a higher mass than 2-MCPD due to the presence of five deuterium atoms. This mass difference allows for their simultaneous but distinct detection by a mass spectrometer, which separates ions based on their m/z ratio. This enables the accurate measurement of the signal ratio required for quantification.

Quantitative Data and Method Performance

The use of 2-MCPD-d5 as an internal standard has been validated in numerous studies for the analysis of 2-MCPD in various food matrices. The following table summarizes typical performance characteristics of analytical methods employing this approach.

| Parameter | Food Matrix | Analytical Method | Typical Value/Range | Reference |

| Linearity (R²) | Infant Formula | GC-MS | 0.9981 - 0.9999 | [7] |

| Edible Oil | GC-MS/MS | > 0.998 | [8][9] | |

| Limit of Detection (LOD) | Edible Oil | GC-MS/MS | 0.003 µg | [8][10] |

| Human Milk | GC-MS | 1 ng/g | [11] | |

| Limit of Quantification (LOQ) | Edible Oil | GC-MS/MS | 0.01 µg | [8][9][10] |

| Infant Formula (liquid) | GC-MS | 1-2 µg/kg | [7] | |

| Infant Formula (powder) | GC-MS | 5-10 µg/kg | [7] | |

| Recovery | Infant Formula | GC-MS | 93 - 107% | [7] |

| Oil Samples | Not specified | 91.1 - 102.1% | [12] | |

| Repeatability (RSDr) | Infant Formula | GC-MS | 1 - 12% | [7] |

| Relative Standard Deviation (RSD) | Edible Oil | GC-MS/MS | < 10% | [9] |

Experimental Protocols

The following is a generalized experimental protocol for the determination of 2-MCPD in food matrices using 2-MCPD-d5 as an internal standard, based on common indirect methods.[9][13][14]

Sample Preparation and Extraction

-

Homogenization: The food sample is homogenized to ensure a representative aliquot.

-

Internal Standard Spiking: A known amount of 2-MCPD-d5 internal standard solution is added to the homogenized sample.

-

Extraction: The 2-MCPD esters are extracted from the matrix using a suitable solvent system, such as a mixture of ethanol, n-hexane, and diethyl ether.[14]

-

Solvent Evaporation: The extract is evaporated to dryness under a stream of nitrogen.

Transesterification

-

Acid-Catalyzed Transesterification: The dried extract is treated with an acidic solution (e.g., sulfuric acid in methanol) to cleave the fatty acid esters and release free 2-MCPD and the 2-MCPD-d5 internal standard.[14]

Derivatization

-

Reaction with Phenylboronic Acid (PBA): Due to the low volatility and high polarity of 2-MCPD, derivatization is necessary for GC analysis.[13] The released 2-MCPD and 2-MCPD-d5 are derivatized with phenylboronic acid to form more volatile and thermally stable cyclic esters.[9]

-

Extraction of Derivatives: The PBA derivatives are then extracted into an organic solvent such as n-heptane.

-

Final Concentration: The solvent is evaporated, and the residue is reconstituted in a suitable solvent for GC-MS analysis.

GC-MS/MS Analysis

-

Injection: An aliquot of the final extract is injected into the GC-MS/MS system.

-

Chromatographic Separation: The derivatized 2-MCPD and 2-MCPD-d5 are separated on a capillary column (e.g., DB-5MS).[14]

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the analyte and the internal standard. For example, in MRM mode, targeted ion pairs for the PBA derivative of 2-MCPD could be m/z 196 > 104.10 and for 3-MCPD-d5 (often used in conjunction) m/z 150.00 > 93.10.[15]

-

Quantification: The concentration of 2-MCPD in the original sample is calculated based on the ratio of the peak area of the native 2-MCPD derivative to that of the 2-MCPD-d5 derivative and the known amount of the internal standard added.[13]

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows described in this guide.

Caption: The foundational logic of using 2-MCPD-d5 as an internal standard.

Caption: A typical experimental workflow for 2-MCPD analysis using an internal standard.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Monochloropropanediol (2-MCPD), 3-Monochloropropanediol (3-MCPD), and Glycidol in Infant and Adult/Pediatric Nutritional Formula: Single-Laboratory Validation, First Action 2018.12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. shopshimadzu.com [shopshimadzu.com]

- 11. An investigation of presence of 2- and 3-monochloropropanediol fatty acid esters in Canadian human milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. GC-MS/MS method for simultaneous determination of ester forms of 3-MCPD and 2-MCPD in infant formula [vjfc.nifc.gov.vn]

- 15. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-1,3-propanediol-d5 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-1,3-propanediol-d5 (2-MCPD-d5), a critical internal standard for the quantitative analysis of its non-deuterated counterpart, 2-MCPD. 2-MCPD is a food processing contaminant that belongs to the group of chloropropanols and is considered a potential health risk. Accurate monitoring of its levels in foodstuffs and other matrices is therefore of high importance. This guide details the commercially available sources of 2-MCPD-d5, its key properties, and established analytical methodologies for its use.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research and analytical purposes. The compound is available in various purities and quantities to suit diverse laboratory needs. Below is a summary of the offerings from prominent suppliers.

| Supplier | Product Code(s) | Purity | Isotopic Purity | CAS Number | Available Quantities |

| Larodan | 41-3011 | >98% | Information not publicly available; provided in Certificate of Analysis upon purchase. | 1216764-05-4 | 2.5 mg, 5 mg, 10 mg, 25 mg[1] |

| LGC Standards | TRC-C379693 | >95% (GC) | Information not publicly available; provided in Certificate of Analysis upon purchase. | 1216764-05-4 | Custom packaging available upon request.[2] |

| MedChemExpress | HY-W585827S1 | Not specified | Information not publicly available; provided in Certificate of Analysis upon purchase. | 1216764-05-4 | Inquire for available sizes. |

Note: Isotopic purity is a critical parameter for deuterated standards. While not always publicly listed on product pages, this information is detailed in the Certificate of Analysis (CoA) provided with the product upon purchase. It is essential to consult the CoA for the specific lot number being used to ensure accurate quantification.[3][4]

Physicochemical Properties

-

Chemical Formula: C₃H₂D₅ClO₂

-

Molecular Weight: 115.57 g/mol

-

Appearance: Typically a liquid

-

Storage: Recommended to be stored in a freezer at -20°C.[1]

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2-MCPD. Its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also emerging.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-MCPD Analysis

An established method for the quantification of 2-MCPD involves its derivatization to a more volatile compound prior to GC-MS analysis. The use of 2-MCPD-d5 as an internal standard corrects for variations in sample preparation and instrument response. The following is a generalized protocol based on established methodologies.[5]

1. Sample Preparation and Extraction:

- A known amount of the sample matrix (e.g., foodstuff, biological fluid) is weighed.

- A precise volume of a standard solution of this compound is added to the sample as an internal standard.

- The sample is extracted with a suitable organic solvent, such as isopropyl alcohol.[5]

2. Derivatization:

- The extracted analytes, including 2-MCPD and the internal standard 2-MCPD-d5, are derivatized to enhance their volatility and chromatographic performance. A common derivatizing agent is phenylboronic acid (PBA), which forms a cyclic ester with the diol group.[5]

- An aliquot of the extract is mixed with a PBA solution in a solvent like diethyl ether.[5]

3. Instrumental Analysis:

- The derivatized sample is concentrated, reconstituted in a suitable solvent (e.g., isooctane), and injected into the GC-MS system.[5]

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column, such as a DB-5 type, is typically used.

- Injector: Split/splitless injector.

- Carrier Gas: Helium.

- Temperature Program: A temperature gradient is employed to separate the analytes.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. Specific ions for both the derivatized 2-MCPD and 2-MCPD-d5 are monitored.

4. Quantification:

- The concentration of 2-MCPD in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MCPD and a constant concentration of 2-MCPD-d5.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Considerations

While GC-MS is a well-established technique, LC-MS/MS offers the advantage of analyzing less volatile or thermally labile compounds without derivatization. Direct analysis of 2-MCPD and its esters is an area of active research.[6][7] A typical workflow would involve:

1. Sample Preparation:

- Similar to the GC-MS protocol, a known amount of sample is spiked with a precise amount of this compound.

- Extraction is performed using a suitable solvent system. Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.

2. Instrumental Analysis:

- Liquid Chromatograph (LC) Conditions:

- Column: A reverse-phase column (e.g., C18) is commonly used.

- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

- Tandem Mass Spectrometer (MS/MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2-MCPD and 2-MCPD-d5 are monitored.

3. Quantification:

- Quantification is achieved by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analysis of 2-MCPD using this compound as an internal standard.

This technical guide provides a foundational understanding of this compound and its application in analytical chemistry. For specific applications, it is crucial to consult detailed, validated methods and the Certificate of Analysis for the specific batch of the internal standard being used.

References

- 1. larodan.com [larodan.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. larodan.com [larodan.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]

- 6. "Direct multi-residue analytical HPLC-MS/MS methods for simultaneous determination of 2- / 3‑MCPDEs and GEs in various food matrices" by Ching-Chang Lee, Bo-Lun Lin et al. [jfda-online.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 2-Chloro-1,3-propanediol-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically found in a Certificate of Analysis (CoA) for 2-Chloro-1,3-propanediol-d5. This deuterated internal standard is critical for the accurate quantification of 2-chloro-1,3-propanediol (2-MCPD) and its isomers in various matrices, including food products, environmental samples, and biological specimens.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, compiled from various supplier technical data sheets.

Table 1: Product Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | 2-Chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol |

| Synonyms | 2-MCPD-d5 |

| CAS Number | 1216764-05-4[1][2] |

| Unlabelled CAS Number | 497-04-1[1][2] |

| Molecular Formula | C₃²H₅H₂ClO₂ |

| Molecular Weight | 115.57 g/mol [2] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Method |

| Chemical Purity | >95% | Gas Chromatography (GC)[2] |

| Isotopic Purity (Deuterium Enrichment) | ≥98 atom % D | Mass Spectrometry |

| Physical Form | Neat | - |

| Storage Temperature | -20°C[2] | - |

Experimental Protocols

Detailed methodologies are crucial for understanding the quality and reliability of the analytical standard. The following sections describe typical experimental protocols used to certify this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a primary technique for assessing the chemical purity of this compound and confirming its identity. As this compound is often used as an internal standard for the analysis of 2-MCPD and 3-MCPD, the analytical method is well-established.

Methodology:

-

Sample Preparation and Derivatization:

-

An aliquot of this compound is accurately weighed and dissolved in a suitable solvent, such as isopropyl alcohol (IPA) or ethyl acetate.

-

To improve chromatographic performance and sensitivity, the diol is derivatized. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the 1,3-diol to form a stable cyclic ester.[3]

-

The reaction mixture is typically heated to ensure complete derivatization.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Data Acquisition: Full scan and Selected Ion Monitoring (SIM) modes.

-

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram.

-

The mass spectrum is compared to a reference spectrum to confirm the identity of the compound. Key fragments for the PBA derivative of this compound are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the positions of deuterium labeling.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Analysis:

-

The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the protons at the deuterated positions. Residual proton signals can be used to confirm the isotopic enrichment.

-

The ¹³C NMR spectrum will show signals for the carbon atoms, and the coupling patterns with deuterium can further confirm the labeling pattern.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of this compound.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 2-MCPD in Food Matrices Using 2-MCPD-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-monochloropropane-1,3-diol (2-MCPD) in various food matrices using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 2-MCPD-d5, is employed. The protocol covers sample extraction, cleanup, derivatization with phenylboronic acid (PBA), and GC-MS analysis in selected ion monitoring (SIM) mode. This method is applicable for the determination of 2-MCPD in complex matrices such as edible oils, infant formula, and glycerol.

Introduction

2-MCPD and its fatty acid esters are food processing contaminants that can form in refined edible oils and other food products at high temperatures[1]. Due to potential health concerns, regulatory bodies have set maximum allowable limits for these compounds in various foodstuffs. Accurate and reliable analytical methods are crucial for monitoring the levels of 2-MCPD in food products. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose due to its high sensitivity and selectivity[2]. The use of a stable isotope-labeled internal standard, such as 2-MCPD-d5, is essential to compensate for matrix effects and variations during sample preparation and analysis, leading to more accurate and precise quantification[3]. This document provides a comprehensive protocol for the analysis of 2-MCPD using 2-MCPD-d5 as an internal standard.

Experimental Protocols

Sample Preparation

The sample preparation process involves extraction of the analyte from the food matrix, followed by a cleanup step to remove interfering substances. The specific procedure may vary depending on the matrix.

For Edible Oils and Infant Formula (Indirect Method for 2-MCPD Esters):

-

Extraction and Transesterification:

-

Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of water and a ceramic homogenizer. Vortex for 1 minute to create a uniform suspension[4].

-

For extraction, add an appropriate organic solvent. For instance, a mixture of ethanol/n-hexane/diethyl ether (1/1/1, v/v/v) can be used to extract MCPD esters from infant formula powder[3].

-

To release free 2-MCPD from its esterified form, an acid-catalyzed transesterification is performed. Add a solution of sulfuric acid in methanol and incubate[5]. Alternatively, alkaline-catalyzed transesterification can also be employed[6].

-

Add the internal standard solution (2-MCPD-d5) at a known concentration (e.g., 100 µg/kg) to the sample at the beginning of the extraction process to account for losses during sample preparation[4].

-

-

Cleanup:

-

After transesterification, neutralize the reaction mixture. For acid-catalyzed reactions, a solution of sodium bicarbonate can be used[5].

-

Perform a liquid-liquid extraction to separate the free 2-MCPD and the internal standard from the fatty acid methyl esters (FAMEs) and other matrix components. n-heptane is a suitable solvent for removing FAMEs[5].

-

The aqueous layer containing the 2-MCPD and 2-MCPD-d5 is collected for derivatization.

-

Derivatization

Due to the high polarity and low volatility of 2-MCPD, derivatization is necessary prior to GC-MS analysis to improve its chromatographic properties[4]. Phenylboronic acid (PBA) is a commonly used derivatizing agent that forms a stable cyclic ester with 2-MCPD[7][8].

-

To the aqueous extract containing 2-MCPD and 2-MCPD-d5, add a solution of phenylboronic acid (PBA) in an appropriate solvent (e.g., a mixture of acetone and water)[5].

-

Vortex the mixture to ensure thorough mixing.

-

Incubate the reaction mixture at an elevated temperature (e.g., 75°C for 30 minutes) to facilitate the derivatization reaction[4].

-

After cooling, extract the derivatized analytes into an organic solvent suitable for GC injection, such as isooctane or n-hexane[4][7].

GC-MS Analysis

The analysis of the derivatized 2-MCPD and 2-MCPD-d5 is performed using a GC-MS system.

Typical GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC system or equivalent[4] |

| Injector | Split/splitless inlet[4] |

| Injection Volume | 1 µL[8] |

| Injection Mode | Splitless or PTV split[8] |

| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm, 1 µm film thickness or equivalent[4] |

| Oven Program | 80°C (1 min), ramp at 10°C/min to 170°C (5 min), ramp at 3°C/min to 200°C, then ramp at 15°C/min to 300°C (15 min)[9] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[3] |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent[4] |

| Ionization Mode | Electron Ionization (EI)[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[7] |

Selected Ion Monitoring (SIM) Ions:

The selection of appropriate ions for monitoring is crucial for the sensitivity and selectivity of the analysis. The specific ions will depend on the derivatizing agent used. For PBA derivatives, characteristic ions are monitored for both the analyte and the internal standard.

| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-MCPD-PBA derivative | 196 | 91, 147 |

| 2-MCPD-d5-PBA derivative | 201 | 91, 150 |

(Note: The exact m/z values may vary slightly depending on the instrument and derivatization conditions. It is recommended to confirm the mass spectra of the derivatized standards.)

Data Presentation

The following tables summarize the quantitative data from various studies utilizing 2-MCPD-d5 as an internal standard for GC-MS analysis.

Table 1: Method Performance Characteristics

| Parameter | Edible Oils | Infant Formula | Glycerol | Reference(s) |

| LOD | 1.5 - 2.2 ng/g | 1 - 2 µg/kg (liquid) | 0.02 mg/kg | [2][6][10] |

| 5 - 10 µg/kg (powder) | ||||

| LOQ | 0.01 µg | 0.01 µg | 0.024 µg | [1] |

| Linearity (R²) | > 0.99 | 0.9981 - 0.9999 | > 0.99 | [1][6][10] |

| Recovery (%) | - | 93 - 107 | 100 - 108 | [6][10] |

| Precision (RSD %) | Fit-for-purpose | 1 - 12 | 3.3 - 8.3 | [2][6][10] |

Table 2: Calibration Ranges

| Matrix | Calibration Range | Reference(s) |

| Heated Tobacco Products | 40 - 10000 ng/mL | [7] |

| E-vapour Products | 12 - 40 ng/mL | [7] |

| Edible Oils | 0.010 - 0.930 µg | [1] |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 2-MCPD using 2-MCPD-d5 internal standard.

Conclusion

The described GC-MS method using 2-MCPD-d5 as an internal standard provides a reliable and sensitive approach for the quantification of 2-MCPD in a variety of food matrices. The detailed protocol, including sample preparation, derivatization, and optimized GC-MS conditions, ensures high accuracy and precision, making it suitable for routine monitoring and quality control in the food industry, as well as for research and development purposes. The use of an isotopic internal standard is critical for mitigating matrix effects and achieving dependable results in complex samples.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Monochloropropanediol (2-MCPD), 3-Monochloropropanediol (3-MCPD), and Glycidol in Infant and Adult/Pediatric Nutritional Formula: Single-Laboratory Validation, First Action 2018.12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]

- 8. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 9. shimadzu.com [shimadzu.com]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Determination of 2-MCPD in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-monochloropropane-1,3-diol (2-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils and products containing them.[1][2][3] Due to potential health concerns associated with their consumption, accurate and reliable analytical methods for their determination are crucial for food safety and quality control.[1][4] These application notes provide detailed protocols for the sample preparation of food matrices for the analysis of 2-MCPD, primarily focusing on indirect methods which involve the cleavage of 2-MCPD esters to the free form prior to derivatization and instrumental analysis.[2][3][5]

The most common analytical technique for the determination of 2-MCPD is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Due to the low volatility and high polarity of 2-MCPD, a derivatization step is necessary to improve its chromatographic behavior and sensitivity.[6] This document outlines comprehensive sample preparation workflows, including extraction, transesterification, and derivatization, for various food matrices.

Principle of Indirect Analysis

Indirect analytical methods are widely employed for the determination of 2-MCPD esters.[2][6] The general principle involves three main stages:

-

Extraction of Lipids: The fat fraction containing 2-MCPD esters is extracted from the food matrix.

-

Transesterification: The extracted 2-MCPD esters are subjected to acidic or alkaline transesterification to release the free 2-MCPD.[3][5]

-

Derivatization and Quantification: The free 2-MCPD is then derivatized to a more volatile and less polar compound, which is subsequently quantified by GC-MS.[6][7][8]

Data Presentation: Method Performance

The following tables summarize the quantitative performance data of various sample preparation methods for 2-MCPD analysis in different food matrices.

Table 1: Performance of 2-MCPD Analysis in Infant Formula

| Parameter | Powdered Infant Formula | Liquid Infant Formula | Reference |

| Limit of Quantification (LOQ) | 5-10 µg/kg | 1-2 µg/kg | [9] |

| Repeatability (RSD) | 1-12% (for 1.3-331 µg/kg) | 1-12% (for 1.3-331 µg/kg) | [9] |

| Recovery | 93-107% | 93-107% | [9] |

| Linearity (R²) | 0.9981-0.9999 | 0.9981-0.9999 | [9] |

Table 2: Performance of 2-MCPD Analysis in Edible Oils and Fats

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.02 mg/kg | [10][11] |

| Limit of Quantification (LOQ) | 0.01 µg | [12] |

| Recovery | 100-108% | [10][11] |

| Repeatability (RSD) | 3.3-8.3% | [10][11] |

| Linearity (R²) | >0.99 | [10][11] |

Experimental Protocols

Protocol 1: Sample Preparation of Infant Formula for 2-MCPD Analysis

This protocol is based on an acidic transesterification followed by derivatization with phenylboronic acid (PBA).

1. Reagents and Materials:

-

Ethyl acetate

-

Deionized water

-

Internal standard solution (e.g., 1,3-Distearoyl-2-chloro-propanediol-d5)

-

Sodium hydrogen carbonate solution (saturated)[7]

-

n-Heptane

-

Phenylboronic acid (PBA) solution (e.g., 25% in 95% acetone)[13]

-

50 mL centrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Nitrogen evaporator

-

GC-MS system

2. Procedure:

-

Sample Weighing and Spiking: Accurately weigh approximately 0.5 g of homogenized powder infant formula or 3 g of liquid infant formula into a 50-mL centrifuge tube.[13] Add a known amount of the internal standard solution.

-

Extraction: Add 12 mL of ethyl acetate and 12 mL of deionized water. Vortex mix and sonicate for 15 minutes in a water bath at 50°C.[13] Centrifuge to separate the phases.

-

Fat Extraction: Transfer the upper ethyl acetate layer to a new tube. Repeat the extraction of the aqueous layer with another portion of ethyl acetate. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Acidic Transesterification: Dissolve the dried extract in 1 mL of tetrahydrofuran (THF) and add 1.8 mL of sulfuric acid/methanol solution.[6] Incubate the mixture for 16 hours at 40°C.

-

Neutralization: Neutralize the reaction mixture by adding 0.5 mL of saturated sodium hydrogen carbonate solution.[6]

-

Derivatization with PBA: Add 250 µL of the PBA solution to the lower aqueous phase and vortex for 10 seconds.[7] Incubate in an ultrasonic bath at room temperature for 5 minutes.[7]

-

Liquid-Liquid Extraction of Derivatives: Extract the derivatized 2-MCPD by adding 1 mL of n-heptane and vortexing for 15 seconds.[7] Transfer the upper n-heptane layer to a clean tube. Repeat the extraction and combine the organic extracts.

-

Final Preparation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in a suitable volume of n-heptane for GC-MS analysis.[7]

Protocol 2: Sample Preparation of Edible Oils for 2-MCPD Analysis

This protocol outlines a common procedure for edible oils, also involving acidic transesterification and PBA derivatization.

1. Reagents and Materials:

-

Internal standard solution (e.g., 1,3-Distearoyl-2-chloro-propanediol-d5)

-

Tetrahydrofuran (THF), anhydrous

-

Acidified aqueous solution of sodium bromide

-

Sodium hydrogen carbonate solution (0.6% w/v)[7]

-

n-Heptane

-

Sulfuric acid/methanol solution (1.8% v/v)[7]

-

Phenylboronic acid (PBA) solution

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system

2. Procedure:

-

Sample Weighing and Spiking: Accurately weigh approximately 100-110 mg of the oil sample into a glass tube.[7] Spike with the internal standard solution.

-

Conversion of Glycidyl Esters (if necessary): If simultaneous analysis of glycidyl esters is required, they are first converted to 3-monobromopropanediol (3-MBPD) monoesters by adding an acidified aqueous solution of sodium bromide and incubating.[7] This step can be omitted if only 2-MCPD is of interest.

-

Acidic Transesterification: Dissolve the sample in 1 mL of THF and add the sulfuric acid/methanol solution. Incubate to achieve transesterification.

-

Neutralization and Extraction: Neutralize the reaction with sodium hydrogen carbonate solution.[7] Extract the cleaved MCPDs and MBPDs with n-heptane.[7]

-

Derivatization: Evaporate the n-heptane extract to dryness and add the PBA solution to the residue.[7]

-

Extraction of Derivatives: Extract the phenylboronic derivatives with n-heptane.[7]

-